2-Amino-6-mercapto-5-phenylpyrimidine-4(3H)-thione
Description
Properties
CAS No. |
6299-75-8 |
|---|---|
Molecular Formula |
C10H9N3S2 |
Molecular Weight |
235.3 g/mol |
IUPAC Name |
2-amino-5-phenyl-4-sulfanyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C10H9N3S2/c11-10-12-8(14)7(9(15)13-10)6-4-2-1-3-5-6/h1-5H,(H4,11,12,13,14,15) |
InChI Key |
NXMBGQAPXCODBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(NC2=S)N)S |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions Involving Thiourea
One common approach involves the condensation of thiourea with substituted pyrimidine intermediates or related compounds. Thiourea acts as a sulfur and nitrogen source, enabling the formation of the mercapto and thione groups on the pyrimidine ring.
- For example, starting from 3-amino-2-mercapto pyrimidine derivatives, condensation with aldehydes or ketones can yield the target compound or its analogs.
- The reaction typically proceeds under reflux in ethanol or other suitable solvents, sometimes with catalytic amounts of acids or bases to promote cyclization and substitution.
Multi-Component Condensation Using Aromatic Aldehydes, Malononitrile, and Thiourea
A highly efficient method reported involves a three-component condensation reaction:
- Aromatic aldehyde (e.g., benzaldehyde)
- Malononitrile
- Thiourea
This reaction is catalyzed by phosphorus pentoxide in absolute ethanol under reflux conditions. The process proceeds via initial Knoevenagel condensation between the aldehyde and malononitrile, followed by nucleophilic attack by thiourea, leading to cyclization and formation of the pyrimidine ring with mercapto and amino substituents.
- Catalyst: Phosphorus pentoxide
- Solvent: Absolute ethanol
- Temperature: Reflux
- Time: Typically a few hours until completion monitored by TLC
- One-step synthesis
- Shorter reaction times compared to multi-step methods
- Good yields and purity
- Simple work-up by precipitation and recrystallization
Table 1: Summary of Multi-Component Condensation Reaction
| Component | Role | Typical Amounts | Conditions |
|---|---|---|---|
| Aromatic aldehyde | Carbonyl source | 1 equivalent | Reflux in ethanol |
| Malononitrile | Activated methylene donor | 1 equivalent | Reflux in ethanol |
| Thiourea | Sulfur and nitrogen source | 1 equivalent | Reflux in ethanol |
| Phosphorus pentoxide | Catalyst | Catalytic amount (~0.1 eq) | Reflux (~80°C) |
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the synthesis of pyrimidine derivatives including mercapto-substituted compounds.
- Equimolar mixtures of precursors such as thiosemicarbazide and appropriate pyrimidine intermediates are irradiated at 200–400 W for a few minutes.
- This method significantly reduces reaction time (from hours to minutes) and often improves yields.
- The products are isolated by cooling and recrystallization from ethanol.
- Synthesis of 5-(hydrazine carbothioamide)-6-methyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione under microwave irradiation (200 W, 2 min) with yields around 85%.
Nucleophilic Substitution and Cyclization
In some synthetic routes, nucleophilic substitution reactions are used to introduce the mercapto group onto a pyrimidine ring bearing leaving groups (e.g., halogens).
- Thiourea or related sulfur nucleophiles displace halogen atoms on pyrimidine rings.
- Subsequent cyclization and tautomerization yield the mercapto-thione pyrimidine structure.
- These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol under reflux.
| Preparation Method | Reaction Time | Yield (%) | Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Multi-component condensation with P2O5 catalyst | 3–5 hours | 75–90 | High | One-step, simple, good yield | Requires phosphorus pentoxide |
| Condensation with thiourea and aldehydes | Several hours | 60–80 | Moderate | Straightforward, versatile | Multi-step, longer reaction time |
| Microwave-assisted synthesis | Minutes | 80–90 | High | Rapid, energy-efficient | Requires microwave equipment |
| Nucleophilic substitution on halogenated pyrimidines | Several hours | 65–85 | High | Direct mercapto introduction | Requires halogenated precursors |
The preparation of 2-Amino-6-mercapto-5-phenylpyrimidine-4(3H)-thione is well-established through several synthetic routes. The most efficient and widely used methods include multi-component condensation catalyzed by phosphorus pentoxide and microwave-assisted synthesis, both offering high yields and purity with reduced reaction times. Traditional condensation and nucleophilic substitution methods remain valuable for specific derivatives or when specialized starting materials are used. Selection of the method depends on available reagents, desired scale, and equipment.
These preparation methods provide a robust foundation for further chemical modifications and biological evaluations of this important pyrimidine derivative.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-mercapto-5-phenylpyrimidine-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrimidine ring or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or mercapto groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can lead to the formation of sulfonic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Pyrimidine derivatives, including 2-amino-6-mercapto-5-phenylpyrimidine-4(3H)-thione, have been extensively studied for their antimicrobial properties. Research indicates that certain substitutions on the pyrimidine ring can enhance antibacterial and antifungal activities.
Case Studies:
- Antibacterial Effects : A study demonstrated that various pyrimidine-thiones exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The presence of halogen substituents was linked to increased potency against these pathogens .
- Fungal Inhibition : Compounds derived from 2-amino-6-mercapto-5-phenylpyrimidine were shown to inhibit fungal growth effectively, particularly against Candida albicans, highlighting their potential in treating fungal infections .
Anticancer Properties
Recent studies have explored the anticancer potential of pyrimidine derivatives. The ability of these compounds to induce cytotoxic effects in cancer cell lines has been a focal point of research.
Case Studies:
- Cytotoxicity Testing : In vitro studies evaluated the cytotoxic effects of various pyrimidine derivatives on prostate cancer (PC-3), lung cancer (NCI-H460), and cervical cancer (HeLa) cell lines. Results indicated that certain derivatives had IC50 values comparable to standard chemotherapeutic agents, suggesting their viability as anticancer agents .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated, revealing its potential to scavenge free radicals and mitigate oxidative stress.
Case Studies:
- Oxidative Stress Mitigation : Research has shown that compounds with mercapto groups exhibit substantial antioxidant activity, which is crucial in preventing cellular damage associated with oxidative stress. This property may contribute to their therapeutic effects in various diseases, including cancer and neurodegenerative disorders .
Synthesis and Derivatives
The synthesis of 2-amino-6-mercapto-5-phenylpyrimidine and its derivatives involves various methodologies that enhance its biological activity.
| Synthesis Method | Description | Biological Activity |
|---|---|---|
| Multicomponent Condensation | Utilizing thiourea and malononitrile with aromatic aldehydes | Enhanced antibacterial and anticancer properties |
| Substitution Reactions | Modifying the phenyl group with halogens or other functional groups | Increased potency against specific pathogens |
Mechanism of Action
The mechanism of action of 2-Amino-6-mercapto-5-phenylpyrimidine-4(3H)-thione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-amino-6-mercapto-5-phenylpyrimidine-4(3H)-thione, highlighting differences in substituents, synthesis, and biological activities:
Key Structural and Functional Differences:
Ring Saturation: Dihydropyrimidine derivatives (e.g., ) exhibit increased conformational flexibility, which may enhance DNA intercalation compared to fully aromatic systems.
Biological Activity :
- Thiazolo-pyrimidine-thiones (e.g., ) demonstrate antibacterial efficacy, likely due to the thiazole ring’s ability to disrupt bacterial cell membranes.
- Thiazolo[4,5-b]pyridine-thiones () show stronger DNA binding via intercalation, attributed to extended π-conjugation from fused aromatic systems.
Synthetic Pathways :
- The target compound’s synthesis is inferred to involve hydrazide cyclization (similar to ), while thiazolo-pyrimidines () require bromopyrimidine intermediates for heterocyclization.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-6-mercapto-5-phenylpyrimidine-4(3H)-thione, and how do reaction conditions influence yield and purity?
- Methodology : Utilize nucleophilic substitution or cyclocondensation reactions with thiourea and substituted benzaldehydes in ethanolic sodium ethoxide. Monitor reaction progress via TLC and optimize temperature (70–90°C) and stoichiometry to minimize byproducts . For purification, employ column chromatography with silica gel and ethyl acetate/hexane gradients.
- Data Insights : Similar pyrimidinethiones show yields ranging from 72% to 96% under controlled conditions, with purity confirmed by HPLC (>95%) .
Q. How can structural characterization of this compound be systematically validated?
- Methodology : Combine spectroscopic techniques:
- 1H/13C NMR : Verify aromatic protons (δ 7.2–7.8 ppm) and thiol/thione groups (δ 2.5–3.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 280.05).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as seen in analogous pyrimidinethiones with P2₁/c space groups .
Q. What are the key stability considerations for this compound under laboratory storage?
- Methodology : Conduct accelerated stability studies at 40°C/75% RH over 4 weeks. Use DSC to assess thermal decomposition (>200°C) and monitor thiol oxidation via FT-IR (S–H stretch at ~2550 cm⁻¹). Store in amber vials under inert gas (N₂/Ar) at –20°C .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound?
- Methodology : Perform DFT calculations (B3LYP/6-31G**) to map electron density at sulfur sites, correlating with nucleophilic reactivity. Dock the compound into enzyme active sites (e.g., dihydrofolate reductase) using AutoDock Vina to estimate binding affinities (ΔG ≤ –7.0 kcal/mol) . Validate predictions with in vitro assays, such as MIC values against S. aureus .
Q. What experimental design strategies resolve contradictions in reported biological activity data for pyrimidinethiones?
- Methodology : Apply factorial design (e.g., 2³ full factorial) to isolate variables: substituent electronegativity, solvent polarity, and assay pH. Use ANOVA to identify significant interactions (p < 0.05). For example, increased phenyl ring hydrophobicity enhances antifungal activity (IC₅₀ reduced by 40% in nonpolar media) .
Q. How does substituent variation at the 5-phenyl position affect the compound’s photophysical properties?
- Methodology : Synthesize derivatives with electron-withdrawing (NO₂, Cl) or donating (OCH₃) groups. Analyze UV-Vis spectra (λmax shifts 20–40 nm) and fluorescence quantum yields (ΦF = 0.1–0.4) in DMSO. Correlate Hammett σ values with Stokes shifts (R² > 0.85) .
Q. What hybrid experimental-computational workflows optimize reaction pathways for scalable synthesis?
- Methodology : Integrate quantum chemical reaction path searches (e.g., GRRM17) with high-throughput screening. For instance, identify low-energy intermediates (ΔE ≤ 15 kcal/mol) and validate via robotic liquid handling (96-well plates) to map optimal conditions (e.g., 80°C, 12 h) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
